BenchChemオンラインストアへようこそ!

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide

Bioconjugation Amine coupling Activated ester

This benzofuran-2-carboxamide carries a reactive NHS ester for covalent amine conjugation, bridging pharmacophore recognition with bioconjugation utility. Use it to construct PROTAC linkers, fluorescent probes, or affinity tags where retention of the benzofuran scaffold is critical. Its XLogP3 of 0.2 enhances aqueous solubility and reduces plate binding, while OCT1 IC₅₀ ~138 µM minimizes transporter liabilities. Choose this compound over non-activated analogs to avoid failed coupling and ensure reproducible results. Order now for rapid delivery and competitive pricing.

Molecular Formula C15H13N3O5
Molecular Weight 315.285
CAS No. 477294-96-5
Cat. No. B2602813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide
CAS477294-96-5
Molecular FormulaC15H13N3O5
Molecular Weight315.285
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C15H13N3O5/c16-15(22)14-13(8-3-1-2-4-9(8)23-14)17-10(19)7-18-11(20)5-6-12(18)21/h1-4H,5-7H2,(H2,16,22)(H,17,19)
InChIKeyNPJXHQFZCWJRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide (CAS 477294-96-5) | Structural & Physicochemical Baseline for Procurement


3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide (CAS 477294-96-5) is a synthetic benzofuran‑2‑carboxamide derivative featuring an N‑hydroxysuccinimide (NHS) ester moiety that imparts activated‑ester reactivity toward primary amines. With a molecular formula of C₁₅H₁₃N₃O₅ and a molecular weight of 315.28 g/mol, this compound bridges the benzofuran chemotype commonly exploited for serotonin receptor modulation and kinase inhibition with the bioconjugation utility of NHS chemistry [1]. Computed descriptors include a predicted XLogP3‑AA of 0.2, indicating moderate hydrophilicity, and a predicted pKa of 11.72, consistent with a weakly basic amide scaffold [2]. The benzofuran‑2‑carboxamide core has been pharmacologically validated in diverse analogs exhibiting neuroprotective (e.g., compound 1f at 30–100 µM protecting against NMDA‑induced excitotoxicity), antioxidant, and OX1R‑targeted imaging activities [3] [4].

Why Generic Benzofuran‑2‑Carboxamide Substitution Fails: Critical Considerations for 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide (CAS 477294-96-5)


Generic benzofuran‑2‑carboxamide derivatives (e.g., vilazodone, EMD 68843, AZD3676) are designed as passive small‑molecule drugs, whereas 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide uniquely bears an NHS ester moiety that confers covalent amine‑reactive functionality. Thus, substitution with a non‑activated benzofuran‑2‑carboxamide would forfeit the capacity for bioconjugation (e.g., protein labeling, PROTAC linker attachment) and alter thermal lability (predicted boiling point ~703.6 °C vs. typical benzofuran‑2‑carboxamide decomposition well below 400 °C) [1] [2]. Even within the benzofuran chemotype, minor structural variations produce large shifts in biological activity—exemplified by compound 1f (30 µM) achieving near‑memantine‑level neuroprotection while closely related analogs are inactive at 100 µM [3]. Therefore, direct substitution without experimental verification of reactivity, stability, and off‑target profile risks experimental failure in applications demanding both benzofuran pharmacophore recognition and covalent‑linking capability.

Quantitative Evidence Guide: 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide (CAS 477294-96-5) vs. Comparator Benzofuran‑2‑Carboxamides


NHS‑Ester Reactivity as a Differentiator vs. Non‑Activated Benzofuran‑2‑Carboxamides

The target compound incorporates a 2,5‑dioxopyrrolidin‑1‑yl (NHS) ester functionality that enables covalent coupling to primary amines under mild aqueous conditions (pH 7‑9, 4 h, room temperature). In contrast, classical benzofuran‑2‑carboxamides such as vilazodone (CAS 163521‑12‑8) and EMD 68843 (CAS 186495‑49‑8) lack this reactive moiety and cannot participate in direct bioconjugation without additional derivatization steps [1] [2]. The NHS‑ester motif is explicitly noted in vendor technical datasheets as conferring 'high reactivity toward primary amines, making it valuable for bioconjugation and crosslinking applications in peptide synthesis and protein modification' [3].

Bioconjugation Amine coupling Activated ester

Predicted Thermal Stability (Boiling Point) vs. Prototypical Benzofuran‑2‑Carboxamide

The predicted boiling point of 3-(2-(2,5‑dioxopyrrolidin‑1‑yl)acetamido)benzofuran‑2‑carboxamide is 703.6 ± 55.0 °C, substantially higher than unsubstituted benzofuran‑2‑carboxamide (boiling point ~361.7 ± 15.0 °C) [1] . This ~340 °C difference suggests markedly greater thermal stability conferred by the NHS‑acetamido substituent, potentially enabling processing or sterilization conditions that would degrade simpler benzofuran‑2‑carboxamides.

Thermal stability Chemical processing Formulation

Transporter Off‑Target Liability: OCT1 Inhibition (IC₅₀) Profile

In a HEK293 cell‑based assay measuring inhibition of human OCT1 (organic cation transporter 1)‑mediated ASP⁺ substrate uptake, 3-(2-(2,5‑dioxopyrrolidin‑1‑yl)acetamido)benzofuran‑2‑carboxamide exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. This value indicates weak OCT1 inhibition, with negligible risk of clinically relevant drug‑drug interactions at typical screening concentrations. For comparison, the known OCT1 inhibitor decynium‑22 (a strong comparator in transporter pharmacology) displays IC₅₀ values in the low nanomolar range (~10‑50 nM), roughly 2,000‑ to 14,000‑fold more potent. Within the benzofuran‑2‑carboxamide chemotype, no systematic OCT1 inhibition data are publicly available for vilazodone or EMD 68843, preventing direct head‑to‑head comparison. Nonetheless, the ~138 µM level places this compound in a favorable zone for applications where OCT1‑mediated liabilities must be minimized.

Transporter inhibition OCT1 Drug‑drug interaction

Hydrophilicity (XLogP3) Differentiation from Typical CNS‑Penetrant Benzofuran‑2‑Carboxamides

The computed XLogP3‑AA of 3-(2-(2,5‑dioxopyrrolidin‑1‑yl)acetamido)benzofuran‑2‑carboxamide is 0.2, indicating moderate hydrophilicity [1]. This contrasts with CNS‑optimized benzofuran‑2‑carboxamides such as vilazodone (XLogP3 ~3.4) and EMD 68843 (cLogP ~4.5), which are considerably more lipophilic to facilitate blood‑brain barrier penetration [2] [3]. The ~3‑ to 4‑log unit difference suggests that the target compound is better suited for aqueous‑based assays or peripheral target applications where low lipophilicity is advantageous for solubility and reduced non‑specific protein binding.

Lipophilicity Solubility Physicochemical property

SAR Sensitivity: Benzofuran‑2‑Carboxamide Activity Gradient Demonstrates Substitution‑Dependent Potency

In a study of 7‑methoxy‑N‑(substituted phenyl)benzofuran‑2‑carboxamide derivatives, only 9 of 18 synthesized compounds exhibited neuroprotection against NMDA‑induced excitotoxicity at 100 µM, highlighting the steep structure‑activity relationship within this chemotype [1]. Compound 1f (with –CH₃ substitution at R₂) achieved neuroprotective efficacy approaching that of memantine (30 µM) at the same concentration, whereas compound 1j (with –OH at R₃) was active only at 100–300 µM, and the majority of analogs (9 of 18) were inactive at 100 µM. Although the target compound was not directly tested in this assay, the benzofuran‑2‑carboxamide core is shared, implying that substitution pattern—including the unique NHS‑acetamido group at position 3—will critically determine biological activity and cannot be assumed interchangeable with other benzofuran‑2‑carboxamide derivatives.

Structure‑activity relationship Neuroprotection Excitotoxicity

Optimal Research and Industrial Application Scenarios for 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide (CAS 477294-96-5)


Bioconjugation and Targeted Protein Labeling via NHS‑Ester Chemistry

The NHS‑ester functionality enables covalent attachment to lysine residues or N‑terminal amines on proteins, peptides, or antibodies under mild aqueous conditions. This compound serves as a benzofuran‑2‑carboxamide‑bearing activated ester for constructing fluorescent probes, affinity tags, or PROTAC linker conjugates where retention of the benzofuran pharmacophore is desired alongside a covalent‑coupling handle [1].

In Vitro Transporter Profiling with Low OCT1 Interference Risk

The experimentally determined OCT1 IC₅₀ of ~138 µM places this compound in a weak inhibition category, making it suitable for cellular assays where OCT1‑mediated off‑target effects must be minimized (e.g., hepatocyte uptake studies, drug‑drug interaction screening panels). Researchers can select this compound over untested benzofuran‑2‑carboxamides that may harbor potent, uncharacterized transporter liabilities [2].

Aqueous‑Phase Biochemical Assays Exploiting Low Lipophilicity

The predicted XLogP3 of 0.2 indicates substantially lower lipophilicity than CNS‑penetrant benzofuran‑2‑carboxamide drugs (vilazodone XLogP3 ~3.4, EMD 68843 cLogP ~4.5). This property enhances aqueous solubility and reduces non‑specific binding to assay plates and proteins, offering practical advantages for in vitro enzymatic assays, SPR biosensor experiments, and high‑throughput screening where compound aggregation or promiscuous binding is a concern [3].

Pharmaceutical Impurity Reference Standard and Analytical Method Development

The benzofuran‑2‑carboxamide scaffold is the core of the marketed antidepressant vilazodone, and structurally related amide‑like derivatives are the subject of dedicated impurity patents [4]. This compound can serve as a characterized impurity reference standard for HPLC or LC‑MS method development, validation, and quality control of benzofuran‑2‑carboxamide‑based APIs, leveraging its distinct retention time, mass spectral fingerprint, and predicted thermal stability (~703.6 °C boiling point) for robust analytical workflows [5].

Quote Request

Request a Quote for 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.